molecular formula C10H14ClNO B13070611 4-(Butan-2-yloxy)-3-chloroaniline CAS No. 5493-77-6

4-(Butan-2-yloxy)-3-chloroaniline

Katalognummer: B13070611
CAS-Nummer: 5493-77-6
Molekulargewicht: 199.68 g/mol
InChI-Schlüssel: AMGRWHTUTWTUSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Butan-2-yloxy)-3-chloroaniline is an organic compound with a molecular structure that includes a butan-2-yloxy group attached to a 3-chloroaniline core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butan-2-yloxy)-3-chloroaniline typically involves the reaction of 3-chloroaniline with butan-2-ol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Butan-2-yloxy)-3-chloroaniline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to simpler compounds.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary widely, including different temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield more complex aromatic compounds, while reduction could produce simpler amines.

Wissenschaftliche Forschungsanwendungen

4-(Butan-2-yloxy)-3-chloroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 4-(Butan-2-yloxy)-3-chloroaniline exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-(Butan-2-yloxy)-3-chloroaniline include:

  • 4-(Butan-2-yloxy)benzaldehyde
  • 4-Hydroxy-2-quinolones
  • Butenoic acid

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for certain applications where other compounds may not be as effective.

Eigenschaften

CAS-Nummer

5493-77-6

Molekularformel

C10H14ClNO

Molekulargewicht

199.68 g/mol

IUPAC-Name

4-butan-2-yloxy-3-chloroaniline

InChI

InChI=1S/C10H14ClNO/c1-3-7(2)13-10-5-4-8(12)6-9(10)11/h4-7H,3,12H2,1-2H3

InChI-Schlüssel

AMGRWHTUTWTUSF-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)OC1=C(C=C(C=C1)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.